molecular formula C21H29N3O3 B5248501 N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide

Cat. No.: B5248501
M. Wt: 371.5 g/mol
InChI Key: PGXPCNPIPCRTEB-UHFFFAOYSA-N
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Description

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an oxazole ring, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the construction of the oxazole ring. Common reagents used in these reactions include piperidine, 4-methoxyphenyl ethyl bromide, and oxazole-5-carboxylic acid. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-N-(1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl)nicotinamide
  • 4-(hydroxymethyl)piperidine-1-carbodithioic acid
  • 1-[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl]-4-piperidinemethanol

Uniqueness

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-16-20(27-15-22-16)21(25)23(2)14-18-9-12-24(13-10-18)11-8-17-4-6-19(26-3)7-5-17/h4-7,15,18H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXPCNPIPCRTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)N(C)CC2CCN(CC2)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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